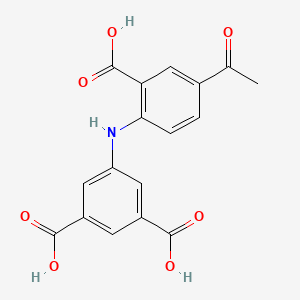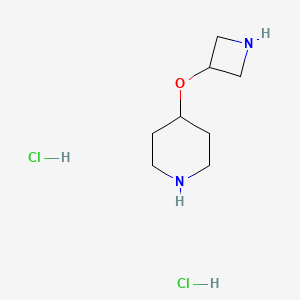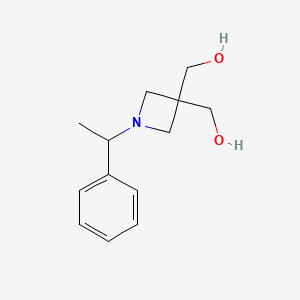![molecular formula C8H13NO3 B12938301 (S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a spirocyclic structure, which is known to impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid typically involves the following steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Acetic Acid Moiety: This step often involves the use of acetic anhydride or acetyl chloride in the presence of a base.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(S)-2-(2-Oxa-6-azaspiro[3
Chemistry: Used as a building block in organic synthesis.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid: The enantiomer of the compound.
Spirocyclic Amines: Compounds with similar spirocyclic structures.
Acetic Acid Derivatives: Compounds with similar functional groups.
Uniqueness
(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid is unique due to its specific spirocyclic structure and chiral nature, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-[(6S)-2-oxa-7-azaspiro[3.4]octan-6-yl]acetic acid |
InChI |
InChI=1S/C8H13NO3/c10-7(11)1-6-2-8(3-9-6)4-12-5-8/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1 |
InChI Key |
OPNUQJHBGTTXRH-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@H](NCC12COC2)CC(=O)O |
Canonical SMILES |
C1C(NCC12COC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


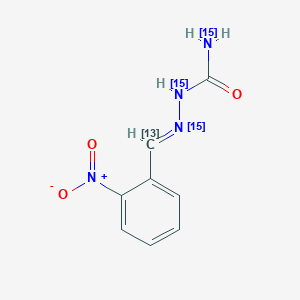
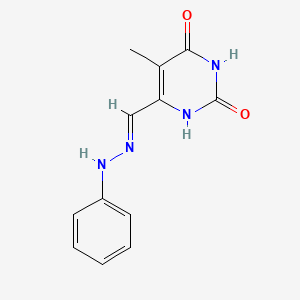

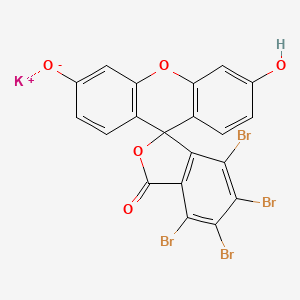
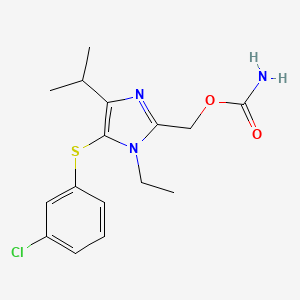

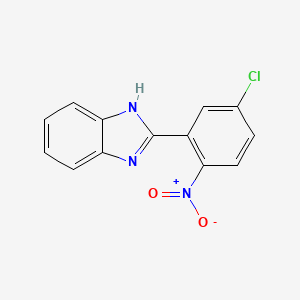
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
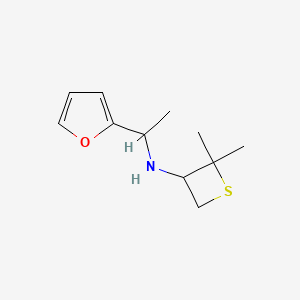
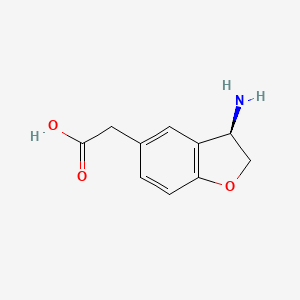
![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
